molecular formula C11H11N2NaO4 B14024486 Sodium 3,5-diacetamidobenzoate CAS No. 67070-21-7

Sodium 3,5-diacetamidobenzoate

Cat. No.: B14024486
CAS No.: 67070-21-7
M. Wt: 258.21 g/mol
InChI Key: KLCNYWXOZOOEDL-UHFFFAOYSA-M
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Description

Sodium 3,5-diacetamidobenzoate (C11H9I3N2NaO4), also known as diatrizoate sodium or Hypaque, is a triiodinated aromatic carboxylic acid derivative widely used as an ionic contrast agent in radiographic imaging. Its structure features three iodine atoms at positions 2, 4, and 6 of the benzene ring, with acetamido (-NHCOCH3) groups at positions 3 and 5 (Fig. 1). The sodium salt form enhances water solubility, making it suitable for intravenous administration .

Key properties include:

  • Molecular weight: 635.92 g/mol
  • Iodine content: ~59% (critical for X-ray attenuation)
  • Applications: Angiography, urography, and gastrointestinal imaging.

Its mechanism relies on iodine’s high electron density, which absorbs X-rays, creating contrast between tissues and blood vessels.

Properties

CAS No.

67070-21-7

Molecular Formula

C11H11N2NaO4

Molecular Weight

258.21 g/mol

IUPAC Name

sodium;3,5-diacetamidobenzoate

InChI

InChI=1S/C11H12N2O4.Na/c1-6(14)12-9-3-8(11(16)17)4-10(5-9)13-7(2)15;/h3-5H,1-2H3,(H,12,14)(H,13,15)(H,16,17);/q;+1/p-1

InChI Key

KLCNYWXOZOOEDL-UHFFFAOYSA-M

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)C(=O)[O-])NC(=O)C.[Na+]

Related CAS

7743-39-7 (Parent)

Origin of Product

United States

Chemical Reactions Analysis

Iodination Reactions

Sodium 3,5-diacetamidobenzoate serves as a precursor in the synthesis of triiodinated aromatic compounds, critical for medical imaging agents like metrizoic acid. The reaction involves electrophilic iodination under acidic aqueous conditions:

Mechanism and Conditions

  • Substrate : 3,5-Diacetamidobenzoic acid (in situ conversion from this compound in acidic media).

  • Iodinating Agent : Stabilized iodine chloride (e.g., NaICl₂).

  • Key Parameters :

    ParameterOptimal Range
    pH0.1–1.0
    Temperature60–100°C
    Reaction Time1–4 hours
    ICl Concentration40–120 g/L

Under these conditions, one acetamido group undergoes hydrolysis to an amino group, while three iodine atoms are introduced at positions 2, 4, and 6 of the benzene ring. This yields 3-acetamido-5-amino-2,4,6-triiodobenzoic acid with >90% purity and minimal diiodinated byproducts .

Example Protocol :

  • 3,5-Diacetamidobenzoic acid (3.0 g) is suspended in dilute HCl (pH ~0.7).

  • NaICl₂ (44.4 mmol) is added, and the mixture is heated to 86°C for 2 hours.

  • The product is isolated via filtration, yielding ~85% 3-acetamido-5-amino-2,4,6-triiodobenzoic acid .

Hydrolysis of Acetamido Groups

The acetamido groups are susceptible to hydrolysis under strongly acidic or basic conditions, influencing downstream reactivity:

Acid-Catalyzed Hydrolysis :

  • Conditions : pH < 2, 70–85°C.

  • Outcome : Selective hydrolysis of one acetamido group to an amine, forming 3-acetamido-5-aminobenzoic acid . This intermediate is critical for further iodination .

Base-Promoted Hydrolysis :

  • Limited data exists, but analogous benzoate esters hydrolyze via nucleophilic attack at the carbonyl carbon under alkaline conditions .

N-Alkylation and Acetylation

The amino group generated during iodination or hydrolysis enables further functionalization:

N-Alkylation :

  • Reagents : Alkyl halides (e.g., methyl iodide).

  • Product : 3-N-alkylacetamido-5-amino-2,4,6-triiodobenzoic acid derivatives.

  • Application : Precursors to metrizoic acid analogs for enhanced water solubility .

Acetylation :

  • Reagents : Acetic anhydride.

  • Product : Fully acetylated derivatives for stabilization or modified biodistribution .

Stability and Decomposition

  • Thermal Stability : Degrades above 100°C, forming acetic acid and benzoic acid derivatives.

  • pH Sensitivity : Stable in neutral to mildly acidic conditions but decomposes in strong acids (pH < 0.1) or bases .

Reaction with Oxidizing Agents

Comparison with Similar Compounds

3-Amino-2,4,6-triiodobenzoic Acid

Structural differences: Replaces the 3,5-diacetamido groups with amino (-NH2) substituents. Impact on properties:

  • Stability: Amino groups are more reactive than acetamido groups, increasing susceptibility to oxidation and deiodination.
  • Solubility : Lower water solubility compared to the sodium salt form of 3,5-diacetamidobenzoate.
  • Toxicity: Amino derivatives may exhibit higher nephrotoxicity due to reactive intermediates during metabolism .

Hydroxy-2,4,6-tribromobenzoic Acid

Structural differences : Substitutes iodine with bromine and introduces a hydroxyl (-OH) group.
Impact on properties :

  • Radiopacity : Bromine (Z = 35) provides weaker X-ray attenuation than iodine (Z = 53), reducing imaging efficacy.
  • Solubility : Brominated compounds often exhibit lower aqueous solubility than iodinated analogs.
  • Applications: Limited to non-radiographic uses, such as chemical synthesis intermediates .

Diatrizoate (Parent Compound)

Relationship : Sodium 3,5-diacetamidobenzoate is a transformation product (TP) of diatrizoate (DTZ) via electrochemical reduction .
Key differences :

  • Molecular complexity : DTZ contains additional substituents (e.g., acetylated amines) that are cleaved during transformation.
  • Persistence : this compound is more resistant to further degradation, making it a stable TP in environmental and biological systems.

Physicochemical and Functional Comparisons

Table 1: Comparative Properties of this compound and Analogous Compounds

Compound Iodine Content (%) Water Solubility (g/L) Key Functional Groups Primary Application
This compound 59 1,200 Acetamido, COO⁻Na⁺ Radiographic contrast agent
3-Amino-2,4,6-triiodobenzoic acid 61 850 Amino, COOH Chemical synthesis
Hydroxy-2,4,6-tribromobenzoic acid 0 (Br = 65) 300 Hydroxyl, Br, COOH Industrial intermediates
Diatrizoate (DTZ) 60 1,000 Acetamido, ionic side chains Contrast agent (precursor)

Metabolic and Environmental Behavior

  • This compound: Exhibits high metabolic stability due to acetamido groups, which resist enzymatic hydrolysis. This reduces renal toxicity compared to amino-substituted analogs .
  • Transformation products : Electrochemical reduction of DTZ generates this compound (TP236) as a major byproduct, with persistent iodine retention enhancing environmental longevity .

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